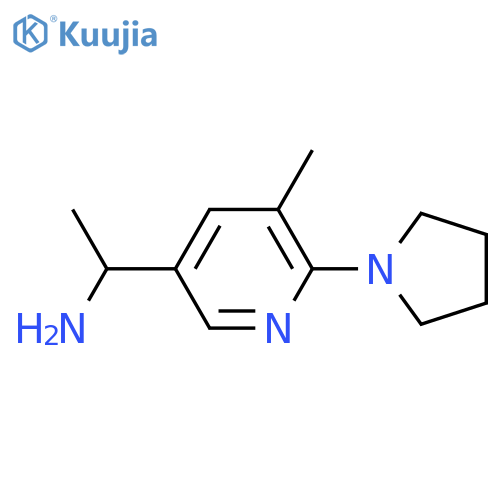

Cas no 1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine)

1355218-50-6 structure

商品名:1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine

CAS番号:1355218-50-6

MF:C12H19N3

メガワット:205.299362421036

CID:5149975

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine

- 3-Pyridinemethanamine, α,5-dimethyl-6-(1-pyrrolidinyl)-

-

- インチ: 1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3

- InChIKey: DHQMVGZNGUWMIG-UHFFFAOYSA-N

- ほほえんだ: NC(C1=CC(C)=C(N2CCCC2)N=C1)C

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500148-1g |

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine |

1355218-50-6 | 97% | 1g |

$1190 | 2023-01-01 |

1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1355218-50-6 (1-(5-Methyl-6-pyrrolidin-1-yl-pyridin-3-yl)-ethylamine) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量